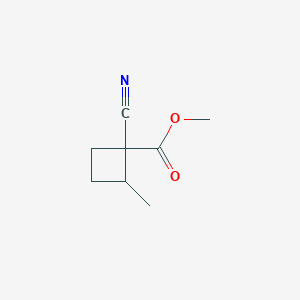![molecular formula C11H12N2O3 B1528626 3-Benzo[1,3]dioxol-5-YL-piperazin-2-one CAS No. 1246550-13-9](/img/structure/B1528626.png)
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one
Overview
Description
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one (3-BDXP2) is a heterocyclic compound that has been studied in recent years due to its potential applications in various scientific research areas. It is a compound of piperazine and benzo[1,3]dioxol-5-yl, which is a heterocyclic aromatic compound. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by the plant family Poaceae and some dicots, relevant due to their structural resemblance to the query compound. These compounds play roles in allelopathy and defense against biological threats. While natural benzoxazinoids show limited potency as antimicrobial agents, synthetic derivatives of the 1,4-benzoxazin-3-one backbone exhibit potent antimicrobial activity, suggesting potential for the development of new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Pharmacological and Therapeutic Properties
Benzoxazinoids (BXs) are known for their putative pharmacological and health-protecting properties, found in cereals and associated with antimicrobial, anticancer, and other health-related effects. These findings highlight the importance of such structures in dietary intake and their potential as functional food ingredients, suggesting a similar scope for research on related compounds (Adhikari et al., 2015).
Synthetic Derivatives and Drug Development
Heterocyclic compounds bearing the triazine scaffold, similar in structural concept to the query, have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and more. These findings suggest that the core structure of 3-Benzo[1,3]dioxol-5-yl-piperazin-2-one may offer a versatile framework for developing future drugs (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs) are structurally interesting for their supramolecular self-assembly into nanometer-sized rod-like structures, enabled by H-bonding. This aspect suggests the potential of structurally related compounds, like this compound, in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antiproliferative activity against various cancer cells .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its potential antiproliferative effects, it may influence pathways related to cell growth and division .
Result of Action
Similar compounds have been shown to exert antiproliferative effects, suggesting that this compound may also inhibit cell growth and division .
Biochemical Analysis
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity . Additionally, this compound can form complexes with other biomolecules, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HeLa and A549 cell lines, by causing cell cycle arrest at the S-phase and G2/M-phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding often involves interactions with the active sites of enzymes, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease due to degradation . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as inhibiting tumor growth, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall activity and effectiveness in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-3-4-13-11)7-1-2-8-9(5-7)16-6-15-8/h1-2,5,10,12H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUMUSFCOWVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280756 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246550-13-9 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246550-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)



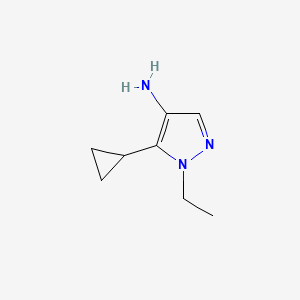
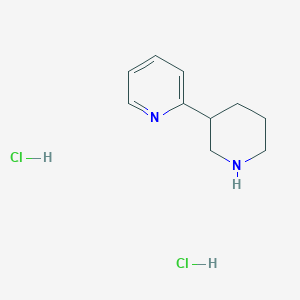
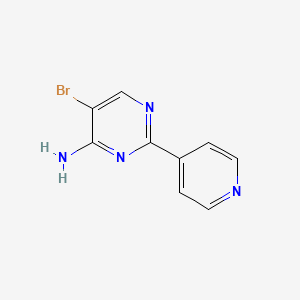

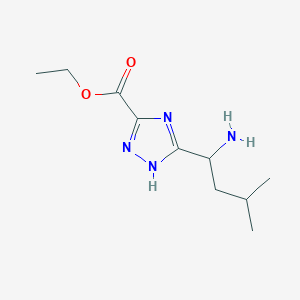
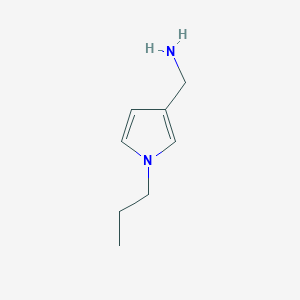
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)
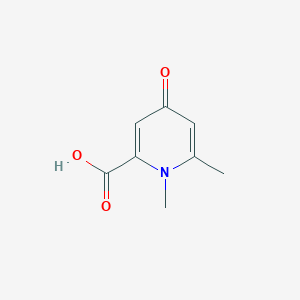
![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
